molecular formula C21H17F3N4 B11332089 5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11332089
M. Wt: 382.4 g/mol
InChI Key: ZDZKTAIXBOZMII-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and phenyl groups in its structure enhances its chemical stability and biological activity.

Chemical Reactions Analysis

5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the nervous system . This can result in various physiological effects, including changes in nerve pulse transmission and behavioral alterations .

Comparison with Similar Compounds

5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as:

The unique combination of methyl, phenyl, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17F3N4

Molecular Weight

382.4 g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H17F3N4/c1-13-8-10-15(11-9-13)18-19(21(22,23)24)27-28-17(12-14(2)25-20(18)28)26-16-6-4-3-5-7-16/h3-12,26H,1-2H3

InChI Key

ZDZKTAIXBOZMII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=CC=C4)C

Origin of Product

United States

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